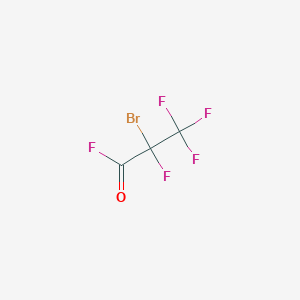

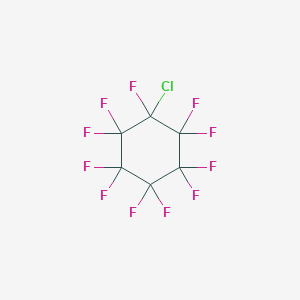

Chloroperfluorocyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated cycloparaphenylene, a macrocyclic compound related to chloroperfluorocyclohexane, was achieved by Suzuki-Miyaura coupling of chlorinated 1,4-diborylbenzene with brominated and borylated cis-1,4-diphenylcyclohexane units. This process resulted in a chloro-containing macrocycle, which upon acid-mediated aromatization, yielded chloro CPP without loss of the chloro group . Additionally, the synthesis of various chloro- and fluoro-substituted cyclohexane derivatives has been reported, including the preparation of stereoisomeric 1H,2-chlorodecafluorocyclohexane and 1H,1,2-dichlorononafluorocyclohexane .

Molecular Structure Analysis

The molecular structure of chlorocarbonyl trifluoromethanesulfonate, a compound with relevance to chloroperfluorocyclohexane chemistry, was studied using vibrational spectroscopy and quantum chemical calculations. The molecule exists in both trans and gauche conformers, with the trans form being more abundant. The solid-state structure determined by X-ray crystallography revealed the presence of both conformers, which is surprising given the discrete nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of chloro- and fluoro-substituted cyclohexane derivatives has been explored in various studies. For instance, the dehydrohalogenation of 1H,2-chlorodecafluorocyclohexane with aqueous alkali showed simultaneous anti- and syn-elimination processes . Moreover, 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles underwent substitution reactions with aniline and amidines, leading to the formation of pyrimidine derivatives with condensed perfluorinated rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted cyclohexane derivatives are influenced by the presence of halogen atoms. For example, 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was synthesized and characterized by various spectroscopic techniques, revealing insights into its structure and reactivity . Polyfluoro-1,2-epoxycyclohexanes were prepared and their reactions with sodium hypochlorite, potassium fluoride, and methyl iodide were studied, demonstrating the formation of cyclohexanones and methyl ethers, which highlights the reactivity of the epoxide group in these compounds .

Applications De Recherche Scientifique

Solvent Interactions in Fluorous Reaction Systems

Chloroperfluorocyclohexane, as part of the perfluoro(methylcyclohexane) family, has been studied for its unique solvent properties. A study by Gerig (2005) explores the selective solvent interactions within a fluorous biphase reaction system, where mixtures of chloroform and perfluoro(methylcyclohexane) exhibit two separate phases at low temperatures but become a single phase at higher temperatures. This behavior is instrumental in understanding the dynamics of solvent-solute interactions, especially in fluorous biphase reactions which are pivotal in chemical synthesis and separation processes Gerig, 2005.

Stability and Reactivity as a Solvent

The reactivity and stability of trifluoromethylcyclohexane, a compound closely related to chloroperfluorocyclohexane, have been evaluated for potential use as a solvent. This research indicates its stability under most oxidizing conditions and against strong bases, suggesting a protective effect by the fluoroalkyl substituent towards oxidation. It is considered an alternative to chlorinated solvents in certain chemical reactions, highlighting the potential of fluorinated cyclohexanes in solvent applications Legros et al., 2002.

Environmental Hazards and Exposure Risk

Although not directly related to chloroperfluorocyclohexane, studies on hydrofluorocarbons (HFCs) shed light on the environmental implications of fluorinated compounds. HFCs, used as replacements for ozone-depleting substances, pose significant global warming potential due to their strong absorptions in the atmospheric window. The research conducted by Tsai (2005) emphasizes the urgency to control emissions from commercial and industrial uses of HFCs, suggesting a broader concern for the environmental impact of fluorinated compounds, including chloroperfluorocyclohexane Tsai, 2005.

Propriétés

IUPAC Name |

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKBHYAEBRMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371494 |

Source

|

| Record name | Chloroperfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroperfluorocyclohexane | |

CAS RN |

336-15-2 |

Source

|

| Record name | 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroperfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)